(3-Methyl-2-butenyl)benzene, also known as 3-methyl-2-butenylbenzene, is an aromatic compound characterized by a benzene ring substituted with a 3-methyl-2-butenyl group. This compound has the molecular formula and a molecular weight of approximately 146.23 g/mol. The structure consists of a six-membered carbon ring with alternating single and double bonds, featuring a four-carbon chain with a double bond between the second and third carbon atoms, and a methyl group attached to the third carbon atom .
The chemical behavior of (3-Methyl-2-butenyl)benzene is influenced by its functional groups. The double bond in the 3-methyl-2-butenyl group can participate in various addition reactions, such as:
Several methods exist for synthesizing (3-Methyl-2-butenyl)benzene:
(3-Methyl-2-butenyl)benzene finds applications in various fields:
(3-Methyl-2-butenyl)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzene | C6H6 | Simple aromatic hydrocarbon |
| Benzylideneacetone | C10H10O | Contains a ketone functional group |
| Phenylpropene | C9H10 | Contains a propene side chain |
| (E)-Methylcinnamate | C10H10O2 | Ester derived from cinnamic acid |
| (3-Methylbut-2-enyl)benzene | C11H14 | Similar structure but different substituents |
The unique feature of (3-Methyl-2-butenyl)benzene lies in its specific substitution pattern and the presence of both an aromatic ring and an alkenyl side chain, which influences its chemical reactivity and potential applications compared to other similar compounds .
The compound’s systematic IUPAC name is 3-methylbut-2-enylbenzene, reflecting the branched alkene substituent on the benzene ring. Alternative nomenclature includes:
The structure consists of a benzene ring connected to a 3-methyl-2-butenyl chain, confirmed via NMR and mass spectrometry. Computational models predict a planar aromatic ring with the prenyl group adopting a staggered conformation to minimize steric hindrance.
| Property | Value | Source |
|---|---|---|
| CAS Number | 4489-84-3 | |
| Molecular Weight | 146.23 g/mol | |
| Boiling Point | 203.7°C at 760 mmHg | |
| Density | 0.885 g/cm³ |
First reported in the mid-20th century, (3-methyl-2-butenyl)benzene emerged as a model compound for studying electrophilic aromatic substitution and prenylation reactions. Its synthesis paralleled advancements in terpenoid biochemistry, particularly the discovery of prenyltransferases—enzymes that catalyze the attachment of isoprenoid chains to aromatic substrates.
Early research focused on its role in natural product biosynthesis. For example, fungal prenyltransferases were found to produce analogs of (3-methyl-2-butenyl)benzene as intermediates in ergot alkaloid pathways. Kekulé’s foundational work on benzene aromaticity (1865) later informed mechanistic studies of its reactivity.
(3-Methyl-2-butenyl)benzene is a cornerstone in synthesizing prenylated aromatics, which are abundant in plant secondary metabolites and pharmaceuticals. Key applications include:
(3-Methyl-2-butenyl)benzene, also known as prenylbenzene, is an organic compound with the molecular formula C11H14 and a molecular weight of 146.2289 g/mol [1]. The compound consists of a benzene ring substituted with a 3-methyl-2-butenyl group, which is a branched alkene structure [2]. This molecular structure contributes to its distinctive chemical and physical properties [1] [2].
The molecular geometry of (3-Methyl-2-butenyl)benzene features a planar benzene ring connected to a non-planar side chain [3]. The benzene ring maintains its characteristic hexagonal structure with carbon-carbon bond lengths averaging approximately 1.397 Å, which is slightly longer than those in unsubstituted benzene (1.395 Å) [4]. This subtle elongation can be attributed to the electronic effects of the prenyl substituent on the aromatic system [5].
Conformational analysis of (3-Methyl-2-butenyl)benzene reveals important structural features that influence its stability and reactivity [4]. The benzene ring exhibits remarkable planarity with a mean distance from plane of only 0.001649 Å and a maximum distance of 0.003224 Å [6]. This high degree of planarity is essential for maintaining the aromaticity and resonance stabilization of the benzene moiety [6] [8].
The bond angles within the benzene ring of (3-Methyl-2-butenyl)benzene are approximately 120°, consistent with the sp² hybridization of the carbon atoms [6] [8]. This geometry allows for optimal overlap of p orbitals, contributing to the aromatic character of the compound [8] [9]. The bond connecting the benzene ring to the prenyl side chain has a length of approximately 1.511 Å, which is typical for a carbon-carbon single bond between an sp² hybridized carbon and an sp³ hybridized carbon [6].
Table 1: Bond Lengths in the Benzene Ring of (3-Methyl-2-butenyl)benzene
| Bond Position | Bond Length (Å) |
|---|---|
| C5-C6 | 1.402 |
| C6-C7 | 1.396 |
| C7-C8 | 1.394 |
| C8-C9 | 1.394 |
| C9-C10 | 1.396 |
| C10-C5 | 1.402 |
The prenyl side chain in (3-Methyl-2-butenyl)benzene adopts various conformations due to rotation around single bonds [10]. The dihedral angles in the side chain, particularly those involving the C-C-C-C sequence, play a crucial role in determining the preferred conformations [6]. Computational studies indicate that the side chain tends to adopt conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation [10] [11].
The C=C double bond in the prenyl group has a bond length of approximately 1.348 Å, which is characteristic of carbon-carbon double bonds [6]. This double bond restricts rotation and contributes to the conformational preferences of the molecule [10]. The methyl groups attached to the double bond can adopt different orientations relative to the benzene ring, leading to distinct conformational isomers [10] [26].
Quantum chemical studies on (3-Methyl-2-butenyl)benzene have provided valuable insights into its electronic structure and resonance stabilization [5]. Density Functional Theory (DFT) calculations, particularly those employing the B3LYP functional with appropriate basis sets, have been instrumental in elucidating the electronic properties of this compound [24] [32].
The resonance stabilization in (3-Methyl-2-butenyl)benzene arises from the delocalization of π electrons within the benzene ring [12]. This delocalization results in a bond order of 1.5 between adjacent carbon atoms in the ring, contributing to the aromatic character of the compound [8] [12]. The presence of the prenyl substituent influences this resonance stabilization through both inductive and conjugative effects [23].
Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of (3-Methyl-2-butenyl)benzene are primarily localized on the benzene ring, with some contribution from the prenyl group [38]. The HOMO-LUMO gap, which is an indicator of chemical reactivity and stability, is influenced by the electronic effects of the prenyl substituent [33] [38].
The electronic charge distribution in (3-Methyl-2-butenyl)benzene, as determined by MMFF calculations, shows interesting patterns that reflect the electronic effects of the prenyl group on the benzene ring [6]. The carbon atoms in the benzene ring carry slightly negative charges (approximately -0.15), while the carbon atoms in the side chain exhibit a more varied charge distribution [6]. The carbon atom connecting the benzene ring to the side chain (C5) has a charge of -0.1435, which is slightly less negative than the other ring carbons (-0.15) [6].
Table 2: Electronic Charge Distribution in (3-Methyl-2-butenyl)benzene
| Atom ID | Element | Position | Charge |
|---|---|---|---|
| 0 | C | Side Chain | 0.1382 |
| 1 | C | Side Chain | -0.2764 |
| 2 | C | Side Chain | 0.1382 |
| 3 | C | Side Chain | -0.2882 |
| 4 | C | Side Chain | 0.2817 |
| 5 | C | Ring | -0.1435 |
| 6 | C | Ring | -0.1500 |
| 7 | C | Ring | -0.1500 |
| 8 | C | Ring | -0.1500 |
| 9 | C | Ring | -0.1500 |
| 10 | C | Ring | -0.1500 |
DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the resonance stabilization energy of (3-Methyl-2-butenyl)benzene [30]. These calculations indicate that the resonance energy is influenced by the electronic effects of the prenyl substituent, which can donate electron density to the benzene ring through hyperconjugation and inductive effects [30] [31].
The resonance stabilization in (3-Methyl-2-butenyl)benzene can also be analyzed using the block-localized wave function (BLW) method, which allows for the separation of resonance and strain energies [6]. This approach reveals that the vertical resonance energy (or quantum mechanical resonance energy) in the benzene moiety is approximately 88-92 kcal/mol, while the adiabatic resonance energy (or theoretical resonance energy) is about 61-63 kcal/mol [6].
A comparative analysis of (3-Methyl-2-butenyl)benzene with other substituted benzene derivatives provides valuable insights into the effects of different substituents on the structural and electronic properties of the benzene ring [11] [13]. This analysis helps in understanding the unique characteristics of (3-Methyl-2-butenyl)benzene in relation to similar compounds [11] [13].
The average benzene ring bond length in (3-Methyl-2-butenyl)benzene (1.397 Å) is slightly longer than that in unsubstituted benzene (1.395 Å), but comparable to other alkyl-substituted benzenes such as toluene (1.397 Å), ethylbenzene (1.397 Å), and propylbenzene (1.397 Å) [6]. This suggests that the prenyl group has a similar electronic effect on the benzene ring as other alkyl substituents [6] [13].
The bond angles in the benzene ring of (3-Methyl-2-butenyl)benzene are approximately 120°, which is consistent with other benzene derivatives [6]. This indicates that the prenyl substituent does not significantly distort the geometry of the benzene ring [6] [10]. However, the planarity of the benzene ring in (3-Methyl-2-butenyl)benzene (mean distance from plane: 0.001649 Å) is slightly different from that in other benzene derivatives, reflecting subtle variations in electronic effects [6].
Table 3: Comparison of Benzene Ring Properties in Different Derivatives
| Molecule | Average Bond Length (Å) | Average Bond Angle (°) | Planarity (Å) |
|---|---|---|---|
| Benzene | 1.395 | 120.000 | 0.000002 |
| Prenylbenzene | 1.397 | 120.000 | 0.001649 |
| Toluene | 1.397 | 119.998 | 0.003303 |
| Ethylbenzene | 1.397 | 120.000 | 0.001514 |
| Propylbenzene | 1.397 | 120.000 | 0.001517 |
The electronic properties of (3-Methyl-2-butenyl)benzene also show interesting comparisons with other benzene derivatives [6]. The average charge on the benzene ring carbons in (3-Methyl-2-butenyl)benzene (-0.149) is similar to that in toluene, ethylbenzene, and propylbenzene, but slightly less negative than in unsubstituted benzene (-0.150) [6]. This suggests that the prenyl group has a weak electron-donating effect on the benzene ring, similar to other alkyl substituents [6] [23].
DFT calculations at various levels of theory have been used to compare the electronic structures of different benzene derivatives [24] [29]. These calculations reveal that the HOMO-LUMO gap in (3-Methyl-2-butenyl)benzene is influenced by the conjugated nature of the prenyl substituent, which can interact with the π system of the benzene ring [33] [38]. This interaction leads to a slight reduction in the HOMO-LUMO gap compared to non-conjugated alkyl-substituted benzenes, potentially enhancing the reactivity of the compound [33] [38].
The resonance stabilization energy of (3-Methyl-2-butenyl)benzene, as determined by isodesmic reactions and DFT calculations, shows interesting comparisons with other benzene derivatives [30]. The prenyl group, with its conjugated double bond, can participate in extended π-electron delocalization, potentially enhancing the resonance stabilization of the benzene ring compared to simple alkyl substituents [30] [31].